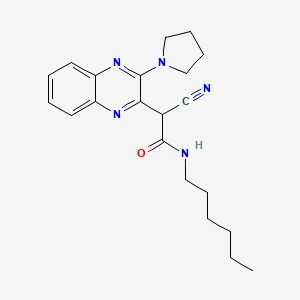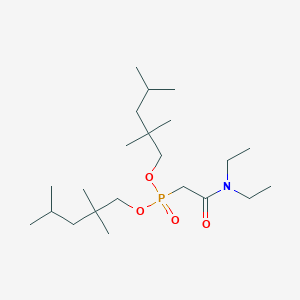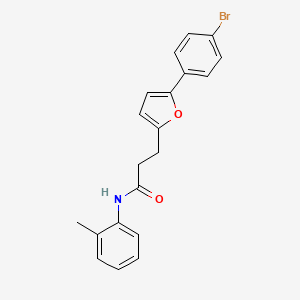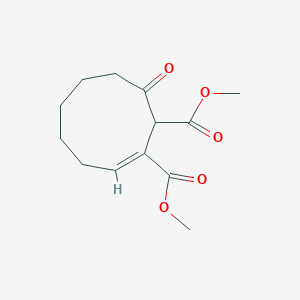
2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, pyrrolidine, and hexylamine. The reaction conditions may involve:
Step 1: Formation of the quinoxaline core through condensation reactions.
Step 2: Introduction of the pyrrolidine moiety via nucleophilic substitution.
Step 3: Attachment of the hexyl group through alkylation reactions.
Step 4: Final cyano group introduction using cyanation reagents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyrrolidine and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
- 2-CYANO-N-HEXYL-2-(3-PIPERIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
- 2-CYANO-N-HEXYL-2-(3-MORPHOLIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
Uniqueness
2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H27N5O |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C21H27N5O/c1-2-3-4-7-12-23-21(27)16(15-22)19-20(26-13-8-9-14-26)25-18-11-6-5-10-17(18)24-19/h5-6,10-11,16H,2-4,7-9,12-14H2,1H3,(H,23,27) |
InChI Key |
GVYUAJWHAXPHER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)


![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

